N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, dichlorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
- **N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
Uniqueness
The uniqueness of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19Cl2N7S |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H19Cl2N7S/c1-12-10-13(2)28(25-12)9-7-18-23-24-19(29-18)22-17-6-8-27(26-17)11-14-15(20)4-3-5-16(14)21/h3-6,8,10H,7,9,11H2,1-2H3,(H,22,24,26) |
InChI Key |
DDXHNIZNKUVSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl)C |
Origin of Product |
United States |
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